molecular formula C9H13NO B3021131 4-ethoxy-N-methylaniline CAS No. 3154-18-5

4-ethoxy-N-methylaniline

Cat. No.: B3021131
CAS No.: 3154-18-5
M. Wt: 151.21 g/mol
InChI Key: URTYQKUVSRCNAL-UHFFFAOYSA-N
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Description

4-Ethoxy-N-methylaniline is an organic compound with the molecular formula C9H13NO. It is a colorless to pale yellow liquid with a characteristic aromatic amine odor. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-N-methylaniline can be synthesized through several methods. One common synthetic route involves the ethylation of N-methylaniline. The reaction typically uses ethyl iodide as the ethylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Another method involves the reduction of 4-ethoxy-N-nitrosoaniline. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions to prevent over-reduction.

Industrial Production Methods

In industrial settings, this compound is produced through a continuous flow process. This method involves the use of a fixed-bed reactor where N-methylaniline and ethyl iodide are passed over a catalyst bed at elevated temperatures. The continuous flow process allows for efficient production and easy scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 4-ethoxy-N-methylquinone.

    Reduction: Reduction of this compound can yield this compound hydrochloride.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and bromination.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nitration typically uses a mixture of concentrated nitric acid and sulfuric acid, while bromination uses bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-Ethoxy-N-methylquinone

    Reduction: this compound hydrochloride

    Substitution: 4-Ethoxy-N-methyl-2-nitroaniline (nitration), 4-Ethoxy-N-methyl-2-bromoaniline (bromination)

Scientific Research Applications

4-Ethoxy-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and as a substrate in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-Methylaniline: Similar in structure but lacks the ethoxy group.

    4-Ethoxyaniline: Similar in structure but lacks the N-methyl group.

    4-Methoxy-N-methylaniline: Similar but has a methoxy group instead of an ethoxy group.

Uniqueness

4-Ethoxy-N-methylaniline is unique due to the presence of both the ethoxy and N-methyl groups. This combination of functional groups imparts distinct chemical properties, making it useful in specific synthetic and research applications. The ethoxy group increases the compound’s lipophilicity, while the N-methyl group affects its reactivity and interaction with other molecules.

Properties

IUPAC Name

4-ethoxy-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTYQKUVSRCNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342149
Record name 4-ethoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3154-18-5
Record name 4-Ethoxy-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3154-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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